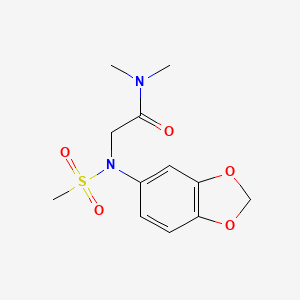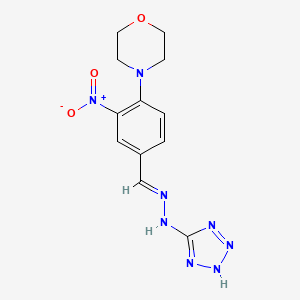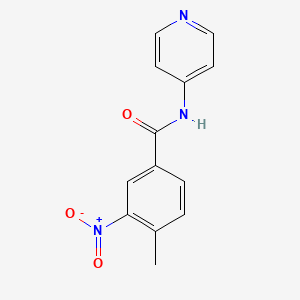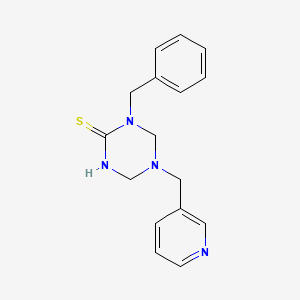![molecular formula C16H16N2O2S B5746392 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)
2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, also known as MMCTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMCTB is a thioamide derivative of 2-methoxybenzamide, and its synthesis method involves the reaction of 2-methoxybenzoyl chloride with 4-methylthioaniline, followed by treatment with ammonium carbonate.
作用機序
The mechanism of action of 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the chelation of metal ions and the generation of reactive oxygen species. 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to induce oxidative stress in cancer cells, leading to cell death. Additionally, 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to exhibit various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of topoisomerase II activity, and the generation of reactive oxygen species. These effects have been demonstrated in vitro using cancer cell lines, but further research is needed to determine the potential effects of 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in vivo.
実験室実験の利点と制限
2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has several advantages for use in lab experiments, including its high selectivity towards copper ions and its potential as an anticancer agent. However, there are also limitations to the use of 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, including its limited solubility in aqueous solutions and its potential toxicity.
将来の方向性
There are several future directions for research involving 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with other biomolecules. Additionally, further research is needed to determine the potential toxicity of 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide and its effects in vivo.
In conclusion, 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a promising chemical compound that has potential applications in various scientific research areas. Its unique properties make it a valuable tool for the detection of metal ions and as a potential anticancer agent. Further research is needed to fully understand its mechanism of action and potential effects in vivo, but its potential for use in scientific research is clear.
合成法
The synthesis of 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 2-methoxybenzoyl chloride with 4-methylthioaniline, followed by treatment with ammonium carbonate. This process yields 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide as a white solid with a melting point of 210-212°C. The purity of 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide can be confirmed through various methods such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to exhibit high selectivity towards copper ions, making it a promising tool for the detection of copper ions in biological systems. Additionally, 2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a potential candidate for further development as an anticancer agent.
特性
IUPAC Name |
2-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-7-9-12(10-8-11)17-16(21)18-15(19)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTJOGYOJXMQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)

![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)

![benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)